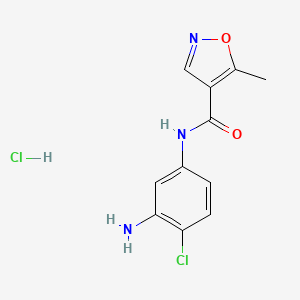
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Vue d'ensemble
Description
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N3O2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.
- Molecular Formula : C11H11ClN3O2
- Molecular Weight : 288.13 g/mol
- CAS Number : 1193390-10-1
- Purity : Typically ≥ 95% .
Antibacterial Activity
Research indicates that compounds similar to N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit significant antibacterial properties. For instance, a study found that certain synthesized derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Escherichia coli | Weak |
| 7o | Staphylococcus aureus | Moderate |
Anticancer Activity
The anticancer potential of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been explored through various studies. Compounds within the oxazole family have shown promising results against several cancer cell lines. For example, a related compound demonstrated micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and other cancer cell lines .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of oxazole derivatives, several compounds were tested against multiple cancer cell lines:
- A549 : IC50 = 10 µM
- HeLa : IC50 = 12 µM
- B16F10 : IC50 = 15 µM
These results indicate that modifications to the oxazole structure can enhance anticancer activity.
Enzyme Inhibition
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease:
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| 7p | Acetylcholinesterase | 6.28 ± 0.003 |
| 7q | Urease | 1.21 ± 0.005 |
These findings suggest that this compound may have therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections due to its ability to inhibit these enzymes effectively .
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPWYDPIMJLACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















